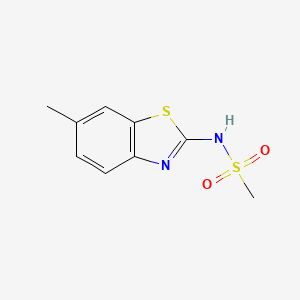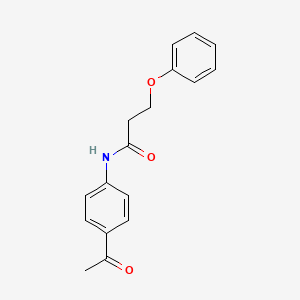
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals characterized by their pyrimidinyl and benzamide components. While direct studies on this specific compound may be limited, related research can provide insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis process often involves condensation reactions and modifications to precursor molecules, leading to the target compound. For example, compounds with similar structures are synthesized through multi-step reactions involving condensation with urea, chlorination, and further condensation with diamines (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is typically determined using X-ray crystallography, which reveals the arrangement of atoms within the crystal lattice. Density Functional Theory (DFT) calculations help compare theoretical and experimental bond lengths and angles, providing insights into the electronic structure (Huang et al., 2020).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, influenced by their functional groups. For instance, the presence of the pyrimidinyl group might allow for specific interactions and reactions relevant to its chemical behavior.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular arrangement and intermolecular forces. Although specific data on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3,4-dimethoxybenzamide may not be available, studies on similar compounds can provide valuable insights (Karabulut et al., 2014).
科学的研究の応用
Synthesis and Characterization
One study discussed the use of pentafluorophenyl as a Lewis acid to stabilize a cis secondary amide conformation, illustrating a method to influence molecular structures through specific interactions, which could be relevant for the synthesis and stabilization of compounds including pyrimidinyl derivatives (Forbes et al., 2001). Another research focused on the synthesis of novel aromatic polyimides, incorporating different diamines including a pyrimidinyl analog for the development of materials with enhanced solubility and thermal properties (Butt et al., 2005).
Biological and Chemical Activity
A study on novel benzodifuranyl derivatives derived from visnaginone and khellinone, which include a pyrimidinyl moiety, demonstrated significant anti-inflammatory and analgesic activities, indicating potential therapeutic applications for compounds with a pyrimidinyl benzamide structure (Abu‐Hashem et al., 2020). Another research effort synthesized and characterized a compound with a chlorothieno[3,2-d]pyrimidinyl moiety, demonstrating promising anticancer activities through detailed crystal structure, DFT, and molecular docking studies (Huang et al., 2020).
Technological Applications
A biosensor development study utilized a novel modified electrode incorporating a pyrimidinyl benzamide derivative for the electrocatalytic determination of glutathione, showcasing the potential of such compounds in enhancing the sensitivity and specificity of biosensing technologies (Karimi-Maleh et al., 2014).
Environmental and Analytical Chemistry
Research on the solvates and salt of an antibiotic agent nitrofurantoin explored the formation of molecular complexes, including interactions with pyrimidinyl bases, highlighting the utility of such compounds in studying drug-solvent interactions and the development of new solid forms of pharmaceuticals (Vangala et al., 2013).
特性
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-20-9-4-3-7(5-10(9)21-2)11(17)15-8-6-14-13(19)16-12(8)18/h3-6H,1-2H3,(H,15,17)(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYVSXUULBNSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CNC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5567553.png)
![5-(2-furyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5567562.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B5567577.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)
![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)
![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)

![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)
